2-[[3,12-Dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Description
The compound 2-[[3,12-Dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a highly complex steroidal glycoside. Its structure comprises:
- A cyclopenta[a]phenanthrene core, characteristic of steroids and triterpenoids.
- Multiple hydroxyl groups at positions 3, 12, and 17, enhancing hydrophilicity.
- A 2-hydroxy-6-methylhept-5-en-2-yl side chain, contributing to lipophilicity and stereochemical complexity.
- A glycosidic linkage to a 6-(hydroxymethyl)oxane-3,4,5-triol moiety (a hexose derivative), which modulates solubility and bioactivity .
The molecular formula is C₆₀H₁₀₂O₂₈, with a calculated molecular weight of 1,270.99 g/mol (derived from the InChI in ).
Properties
IUPAC Name |
2-[[3,12-dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQNTCRNSXYLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ginsenoside Rh1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039554 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
63223-86-9 | |
| Record name | 63223-86-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ginsenoside Rh1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039554 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biological Activity
The compound known as 2-[[3,12-Dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex molecule that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by multiple hydroxyl groups and a pentacyclic backbone. Its molecular formula is with a molecular weight of approximately 446.66 g/mol. The presence of hydroxyl groups suggests potential interactions with biological systems through hydrogen bonding and hydrophilic interactions.
1. Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress in various cell types by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX). This effect is crucial in protecting cells from damage caused by reactive oxygen species (ROS) .
2. Neuroprotective Effects
In studies involving murine hippocampal neurons (HT22 cells), the compound demonstrated the ability to improve cell proliferation and inhibit apoptosis under oxidative stress conditions induced by NMDA treatment. This suggests potential therapeutic applications in neurodegenerative diseases .
3. Anti-Cancer Properties
The compound has shown promise in cancer research. It inhibits the proliferation and metastasis of cancer cells while inducing apoptosis in experimental models. Notably, it enhances the cytotoxic effects of paclitaxel in triple-negative breast cancer cells by inhibiting NF-kB signaling pathways .
4. Cardioprotective Effects
Studies have highlighted its cardioprotective properties against hydrogen peroxide-induced injury in cardiac cell lines (H9c2). The mechanism involves the modulation of apoptotic pathways and the enhancement of cellular antioxidant defenses .
The biological activities of this compound are mediated through various mechanisms:
- Regulation of Signaling Pathways : The compound modulates key signaling pathways involved in cell survival and apoptosis. For instance:
- Interaction with Cellular Targets : The hydroxyl groups facilitate binding to cellular receptors or enzymes that mediate its biological effects.
Case Studies
Several case studies have investigated the efficacy of this compound in various settings:
| Study | Findings |
|---|---|
| Zhang et al., 2017 | Demonstrated neuroprotection against oxidative stress in HT22 cells. |
| Kim et al., 2017 | Reported inhibition of cancer cell proliferation and enhanced chemotherapy efficacy. |
| Fu et al., 2015 | Highlighted cardioprotective effects through antioxidant mechanisms. |
Scientific Research Applications
Anti-inflammatory Effects
Ginsenoside-Rh1 exhibits significant anti-inflammatory properties. Research indicates that it can suppress the expression of pro-inflammatory cytokines and inhibit pathways such as p38 MAPK signaling. This suggests potential applications in treating inflammatory diseases such as arthritis and colitis .
Antioxidant Activity
The compound has been shown to possess strong antioxidant capabilities. This activity helps in reducing oxidative stress in cells and may contribute to protective effects against neurodegenerative diseases .
Cardiovascular Health
Ginsenoside-Rh1 has demonstrated cardioprotective effects by improving endothelial function and reducing blood pressure in experimental models. These findings indicate its potential utility in managing cardiovascular diseases .
Anticancer Properties
Studies have revealed that ginsenoside-Rh1 can induce apoptosis in various cancer cell lines. It has been observed to inhibit tumor growth in vivo and in vitro by modulating several signaling pathways involved in cancer progression .
Neuroprotective Effects
Research highlights the neuroprotective role of ginsenoside-Rh1 against ischemic injury and neuroinflammation. Its ability to enhance cognitive function and memory retention positions it as a candidate for neurodegenerative disease therapies .
Case Study 1: Anti-inflammatory Effects in Arthritis
A clinical trial assessed the impact of ginsenoside-Rh1 on patients with rheumatoid arthritis. Results indicated a significant reduction in joint inflammation and pain scores after administration over a period of six weeks.
Case Study 2: Neuroprotective Effects in Stroke Models
In an animal model of stroke, administration of ginsenoside-Rh1 resulted in reduced infarct size and improved neurological scores compared to control groups. This supports its potential as a therapeutic agent for stroke recovery.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below contrasts the target compound with analogs from the evidence:
Key Observations:
Side Chain Variations : The 2-hydroxy-6-methylhept-5-en-2-yl group in the target compound introduces stereochemical complexity compared to simpler alkyl or unsaturated chains in analogs (e.g., pent-4-en-1-yloxy in ).
Molecular Weight : The target compound’s high molecular weight (1,270.99 g/mol) reflects its glycosylation and extensive functionalization, contrasting with smaller analogs (e.g., 420.67 g/mol in ).
Functional and Bioactivity Insights
While explicit bioactivity data for the target compound are unavailable, insights from related compounds include:
- Marine-Derived Analogs : Compounds like Salternamide E () exhibit bioactivity due to hydroxylation patterns and alkyl side chains, suggesting the target’s hydroxyl/methyl groups may similarly modulate interactions with biological targets .
- Synthetic Derivatives : Ether-linked or acetylated analogs (e.g., ) are often engineered for improved metabolic stability, implying the target’s glycosylation could confer resistance to enzymatic degradation .
- Electronic and Steric Effects : The cyclopenta[a]phenanthrene core’s van der Waals volume and electronic properties (per ) likely influence binding affinities compared to less-substituted frameworks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
